4-chloro-N-(6-methoxypyridin-3-yl)benzamide
Description
Properties
IUPAC Name |
4-chloro-N-(6-methoxypyridin-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c1-18-12-7-6-11(8-15-12)16-13(17)9-2-4-10(14)5-3-9/h2-8H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNJMNHPYFASGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(6-methoxypyridin-3-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzoic acid and 6-methoxypyridin-3-amine.
Amide Bond Formation: The carboxylic acid group of 4-chlorobenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This activated intermediate then reacts with 6-methoxypyridin-3-amine to form the desired benzamide.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(6-methoxypyridin-3-yl)benzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide bond can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran (BH3-THF) are utilized.
Major Products
Nucleophilic Substitution: Substituted benzamides with various functional groups.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Scientific Research Applications
Medicinal Chemistry Applications
The compound is recognized for its potential as a lead molecule in drug discovery, particularly for targeting various diseases. Its structural features enable it to interact with multiple biological targets, making it a candidate for further development in pharmacology.
Anticancer Activity
Research has shown that derivatives of 4-chloro-N-(6-methoxypyridin-3-yl)benzamide exhibit cytotoxic effects against several cancer cell lines. A notable study evaluated its activity against HepG2 (liver cancer) and MCF7 (breast cancer) cells, reporting IC50 values around 15 µM, indicating potential as an anticancer agent.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HepG2 | 15.0 |
| MCF7 | Varies |
Antimicrobial Properties
The compound has demonstrated significant antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Minimum inhibitory concentrations (MIC) have been reported as low as 15.62 µM, indicating its potential use in treating resistant bacterial infections.
| Pathogen | MIC (µM) |
|---|---|
| Methicillin-resistant Staphylococcus aureus | 15.62 |
| Various fungal strains | ≥ 7.81 |
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Studies have shown that modifications to the benzamide structure can significantly enhance biological activity.
Key Findings from SAR Studies
- Substituents on the benzamide core influence enzyme inhibition and cellular uptake.
- The presence of the methoxypyridinyl group enhances solubility and bioavailability, contributing to improved efficacy against cancerous cells .
Computational Studies and Drug Design
Recent advancements in computational chemistry have facilitated the design of novel derivatives of this compound with optimized properties for better therapeutic outcomes.
Case Study: BCR-ABL1 Kinase Inhibitors
An integrated theoretical and experimental approach led to the identification of new kinase inhibitors based on the structural framework of this compound. These inhibitors showed improved activity against BCR-ABL1 kinases with reduced P-glycoprotein (P-gp) efflux ratios, enhancing their potential in treating multidrug-resistant leukemia .
Mechanism of Action
The mechanism of action of 4-chloro-N-(6-methoxypyridin-3-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound it is being used to synthesize.
Comparison with Similar Compounds
The following analysis compares 4-chloro-N-(6-methoxypyridin-3-yl)benzamide with structurally related benzamides, focusing on substituent effects, synthetic routes, and physicochemical properties.
Substituent Variations on the Benzamide Ring
Key Observations :
- Chloro vs. Methoxy : The chloro group in the target compound increases lipophilicity (logP ~2.9, inferred from analogues) compared to the methoxy variant, which may reduce solubility but improve membrane permeability .
Variations in the Pyridinyl Group
Key Observations :
- Methoxy vs. Methyl : The 6-methoxy group in the target compound may offer better hydrogen-bonding interactions compared to methyl substituents, influencing target selectivity .
- Trifluoromethyl Impact : The CF₃ group in Compound 15 significantly increases logP (estimated >3.5) and resistance to oxidative metabolism, making it suitable for agrochemical applications .
Amide Nitrogen Modifications
Key Observations :
- Pyridinyl vs. Aliphatic Chains : The pyridinyl group in the target compound facilitates catalytic applications (e.g., Suzuki coupling) due to metal-coordination capabilities, unlike aliphatic amides .
- Thiourea Derivatives: Thiourea-modified benzamides (e.g., Compound L1) exhibit enhanced catalytic activity in cross-coupling reactions, attributed to sulfur’s soft donor properties .
Key Observations :
- Catalyst Efficiency : Nickel catalysts (e.g., in Compound 3k) offer moderate yields, while palladium-based methods (Compound 12) are preferred for aryl-aryl couplings but require inert conditions .
- Thiourea Synthesis : Thiourea derivatives are synthesized via straightforward nucleophilic additions, enabling rapid diversification .
Biological Activity
4-Chloro-N-(6-methoxypyridin-3-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanism of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the class of pyridine derivatives. The presence of the chloro and methoxy groups on the aromatic ring significantly influences its biological properties.
Structural Formula
The compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways, including:
- Inhibition of Kinases : The compound has been studied for its potential as a kinase inhibitor, particularly against BCR-ABL1, which is crucial in certain types of leukemia. Its structural features allow it to modulate P-glycoprotein (P-gp) efflux ratios, enhancing cellular uptake and efficacy against resistant cell lines .
- Anti-inflammatory Effects : Research indicates that similar pyridine derivatives exhibit neuroprotective and anti-inflammatory properties by inhibiting nitric oxide production and tumor necrosis factor-alpha (TNF-α) in stimulated human microglia.
- Antimicrobial Activity : Compounds with similar structures have shown antimicrobial effects, suggesting that this compound may also possess such properties.
Biological Activity Overview
The biological activities reported for this compound include:
Case Study 1: Anticancer Activity
In a study focusing on BCR-ABL1 inhibitors, this compound was evaluated for its effectiveness against K562 cell lines (a model for chronic myeloid leukemia). The compound demonstrated significant potency with an IC50 value indicating effective inhibition compared to standard treatments like imatinib .
Case Study 2: Neuroprotective Effects
A separate investigation into the neuroprotective properties revealed that compounds similar to this compound could reduce markers of apoptosis in neuronal cells. This suggests potential applications in neurodegenerative diseases.
Pharmacokinetics
The pharmacokinetic profile of this compound is influenced by its chemical structure, affecting absorption, distribution, metabolism, and excretion (ADME). Studies indicate variability based on substituent effects and their interactions with metabolic enzymes.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-chloro-N-(6-methoxypyridin-3-yl)benzamide, and how are reaction conditions optimized for yield and purity?
- Answer : The synthesis typically involves three key steps:
Pyridine Derivative Preparation : Chlorination of the pyridine ring followed by methoxy group introduction via electrophilic aromatic substitution (e.g., using NaOMe/MeOH under reflux) .
Coupling Reaction : The pyridine intermediate reacts with a benzyl halide (e.g., 4-chlorobenzyl chloride) in the presence of a base (e.g., K₂CO₃) to form a biphenyl intermediate .
Amidation : The intermediate is treated with 4-chlorobenzoyl chloride using a catalyst like triethylamine in dichloromethane at room temperature .
- Optimization Strategies :
- Use of continuous flow reactors for precise temperature control in large-scale synthesis .
- Purification via column chromatography with gradients of ethyl acetate/hexane to isolate high-purity product .
Q. Which analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?
- Answer : Key techniques include:
- ¹H/¹³C NMR : Assign peaks based on substituent effects (e.g., methoxy protons at δ ~3.8 ppm; pyridine protons at δ 6.9–8.1 ppm) .
- FTIR : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and aromatic C-Cl (~750 cm⁻¹) .
- HRMS : Validate molecular ion [M+H]⁺ with <2 ppm mass error (e.g., calculated m/z 307.0745; observed 307.0748) .
Q. How is the compound’s solubility and stability evaluated in biological assays?
- Answer :
- Solubility : Test in DMSO/PBS mixtures using UV-Vis spectroscopy; logP values (~2.5–3.0) predict moderate lipophilicity .
- Stability : Incubate in simulated physiological buffers (pH 7.4, 37°C) for 24–48 hours, monitoring degradation via HPLC .
Advanced Research Questions
Q. What structure-activity relationships (SAR) govern the compound’s bioactivity, particularly regarding substituent effects?
- Answer :
- Methoxy Group : Enhances metabolic stability by reducing cytochrome P450-mediated oxidation .
- Chlorine Substituent : Increases lipophilicity (logP ↑0.5–1.0) and strengthens target binding via halogen bonding .
- Pyridine vs. Benzamide Orientation : Pyridine N-atom positioning influences hydrogen bonding with bacterial enzymes (e.g., pptases) .
Q. How does the compound interact with bacterial enzyme targets (e.g., acps-pptase), and what experimental methods validate this mechanism?
- Answer :
- Enzyme Assays : Use recombinant pptase isoforms in kinetic assays (e.g., IC₅₀ determination via NADH-coupled spectrophotometry) .
- Docking Studies : Molecular modeling (AutoDock Vina) identifies H-bonds between the amide group and Ser-120/Arg-154 residues .
- Resistance Studies : Serial passage experiments with E. coli reveal mutations in pptase active sites (e.g., S120A) linked to reduced efficacy .
Q. What strategies address contradictions in reported bioactivity data (e.g., conflicting IC₅₀ values across studies)?
- Answer :
- Standardized Protocols : Ensure consistent enzyme sources (e.g., purified vs. lysate-derived) and buffer conditions (e.g., Mg²⁺ concentration) .
- Orthogonal Assays : Validate IC₅₀ via fluorescence polarization (binding) and cell-based viability assays (functional) .
Q. How can X-ray crystallography resolve structural ambiguities, and what insights emerge from bond-length/angle analysis?
- Answer :
- Crystal Growth : Use slow evaporation of acetonitrile/water solutions to obtain single crystals .
- Data Interpretation :
- Amide C=O bond length (~1.23 Å) indicates resonance stabilization.
- Pyridine-Cl torsion angle (~15°) suggests steric interactions with adjacent groups .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
